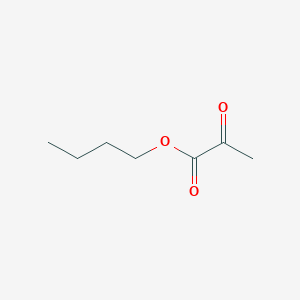

Butyl pyruvate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZUOXBHFXAWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335220 | |

| Record name | Butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20279-44-1 | |

| Record name | Butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Butyl 2-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 2-oxopropanoate, commonly known as butyl pyruvate, is an organic compound with significant utility across the pharmaceutical, agrochemical, and fine chemical industries.[1] As the butyl ester of pyruvic acid, it serves as a versatile intermediate in a variety of organic syntheses. Its chemical structure, featuring both an ester and an α-keto group, imparts a unique reactivity profile that is valuable for constructing more complex molecules.[1][2] This document provides a comprehensive overview of the chemical and physical properties of butyl 2-oxopropanoate and its isomers, details common experimental protocols for its synthesis and analysis, and illustrates key chemical processes.

Chemical Identity and Physical Properties

Butyl 2-oxopropanoate exists as several isomers depending on the structure of the butyl group. The most common are n-butyl, sec-butyl, and tert-butyl 2-oxopropanoate. While sharing the same molecular formula and weight, their structural differences lead to variations in physical properties.

Chemical Identifiers

The following table summarizes the key chemical identifiers for the common isomers of butyl 2-oxopropanoate.

| Identifier | n-Butyl 2-oxopropanoate | sec-Butyl 2-oxopropanoate | tert-Butyl 2-oxopropanoate |

| CAS Number | 20279-44-1[3] | 147506-78-3[4] | 76849-54-2[5] |

| Molecular Formula | C₇H₁₂O₃[3] | C₇H₁₂O₃[4] | C₇H₁₂O₃[6] |

| Molecular Weight | 144.17 g/mol [3] | 144.17 g/mol [4] | 144.17 g/mol [6] |

| IUPAC Name | butyl 2-oxopropanoate[3] | butan-2-yl 2-oxopropanoate | tert-butyl 2-oxopropanoate[5] |

| Synonyms | This compound, Pyruvic acid butyl ester[2] | Propanoic acid, 2-oxo-, 1-methylpropyl ester[4] | t-butyl pyruvate, tert-butyl pyruvate[6] |

| InChI | InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3[3] | InChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h5H,4H2,1-3H3 | 1S/C7H12O3/c1-5(8)6(9)10-7(2,3)4/h1-4H3[5] |

| InChIKey | ZAZUOXBHFXAWMD-UHFFFAOYSA-N[3] | UJVRBNBXEWXTGT-UHFFFAOYSA-N | YVZKICWRYOHMRD-UHFFFAOYSA-N[5] |

| Canonical SMILES | CCCCOC(=O)C(=O)C[3] | CCC(C)OC(=O)C(=O)C | CC(=O)C(=O)OC(C)(C)C[6] |

Physical and Chemical Properties

Quantitative physical and chemical properties are crucial for experimental design and process development. The data below has been aggregated from various chemical suppliers and databases.

| Property | n-Butyl 2-oxopropanoate | tert-Butyl 2-oxopropanoate |

| Physical Form | Colorless liquid[2] | Liquid[5] |

| Odor | Fruity[2] | Not specified |

| Boiling Point | 70-71 °C @ 11 Torr[7] | 177.2 ± 9.0 °C (Predicted)[8] |

| Density | 0.996 ± 0.06 g/cm³ (Predicted)[7] | 0.996 ± 0.06 g/cm³ (Predicted)[8] |

| Solubility | Soluble in water[2] | Not specified |

| Storage | Sealed in dry, room temperature[2] | Storage temp. 4°C[5] |

Computed Properties

Computational models provide valuable estimates for properties that may not be experimentally determined.

| Property | n-Butyl 2-oxopropanoate | sec-Butyl 2-oxopropanoate | tert-Butyl 2-oxopropanoate |

| XLogP3-AA | 1.2[3] | 1.3[4] | 1.0[9] |

| Hydrogen Bond Donor Count | 0[3] | 0[4] | 0[6] |

| Hydrogen Bond Acceptor Count | 3[3] | 3[4] | 3[6] |

| Rotatable Bond Count | 5[3] | 4[4] | 3[6] |

| Topological Polar Surface Area | 43.4 Ų[3] | 43.4 Ų[4] | 43.4 Ų |

| Complexity | 129[2] | 140[4] | 153[6] |

| Exact Mass | 144.078644241 Da[3] | 144.078644241 Da[4] | 144.078644241 Da[6] |

Chemical Reactivity and Applications

The chemical behavior of butyl 2-oxopropanoate is dictated by its two primary functional groups: the ester and the α-keto group.[1] This dual functionality makes it a reactive intermediate for synthesizing more complex molecules.[1]

-

Ester Group: The ester linkage is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, to yield butanol and pyruvic acid.

-

α-Keto Group: The presence of the ketone adjacent to the ester enhances the reactivity of the carbonyl carbon. This moiety can participate in a wide range of chemical transformations, including:

Due to this reactivity, butyl 2-oxopropanoate is a key building block in several sectors:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2]

-

Agrochemicals: It is used in the manufacturing of pesticides and herbicides.[1]

-

Flavors and Fragrances: It is used as a flavoring agent in food and beverages, imparting a fruity and buttery taste.[2]

-

Solvents: It can be used as a solvent for resins, polymers, and other organic compounds.[2]

Experimental Protocols

Synthesis of Butyl 2-Oxopropanoate via Fischer Esterification

The most common and efficient method for producing butyl 2-oxopropanoate is the Fischer esterification of pyruvic acid with the corresponding butanol isomer.[1]

Objective: To synthesize butyl 2-oxopropanoate by reacting pyruvic acid and n-butanol with an acid catalyst.

Materials:

-

Pyruvic acid

-

n-Butanol (can be substituted with sec-butanol or tert-butanol for other isomers)

-

Concentrated sulfuric acid (H₂SO₄) or another acid catalyst (e.g., p-toluenesulfonic acid)[1]

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyruvic acid and an excess of n-butanol (typically 3-5 equivalents).[11]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of pyruvic acid) to the mixture while stirring.[1]

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.[12]

-

Workup - Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess butanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure butyl 2-oxopropanoate with a high assay, often exceeding 98%.[1][13]

Alternative Synthesis: Catalytic Conversion of Lactic Acid

An alternative "green" chemistry approach involves the one-step conversion of lactic acid to pyruvate esters using a bifunctional catalyst.[14]

Objective: To synthesize butyl 2-oxopropanoate from lactic acid in a single step.

Materials:

-

Lactic acid

-

n-Butanol (serves as both reactant and solvent)

-

Bifunctional catalyst (e.g., phosphomolybdovanadium heteropolyacid)[14]

-

Oxygen or Air (as the oxidant)

Procedure:

-

Reaction Setup: Charge a high-pressure reactor with lactic acid, n-butanol, and the heteropoly acid catalyst.

-

Reaction Conditions: Pressurize the reactor with oxygen or air (0.1-2.0 MPa) and heat to the reaction temperature (typically 60-120°C).[14]

-

Reaction Execution: The reaction proceeds via a coupled esterification and oxidation process. Lactic acid is first esterified with butanol, and the resulting butyl lactate is then oxidized to butyl 2-oxopropanoate.

-

Product Isolation: After the reaction is complete, the product is isolated from the reaction mixture, typically involving catalyst filtration and purification of the liquid phase by distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like butyl 2-oxopropanoate.[15]

Objective: To identify and quantify butyl 2-oxopropanoate in a sample.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar DB-5ms).

-

Mass Spectrometer (MS) detector, typically operating in Electron Ionization (EI) mode.

Procedure:

-

Sample Preparation: Dilute the sample containing butyl 2-oxopropanoate in a suitable volatile solvent (e.g., ethyl acetate or hexane). For complex matrices like plasma or tissue, a protein precipitation and liquid-liquid extraction step is required.[16][17] Derivatization (e.g., silylation) may be employed to improve the chromatographic properties of related metabolites if they are being analyzed simultaneously.[17][18]

-

GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The instrument parameters (temperature program, carrier gas flow rate) must be optimized to achieve good separation of the analyte from other components. A typical temperature program might start at 50°C and ramp up to 300°C.[18]

-

MS Detection: As components elute from the GC column, they enter the MS detector. The mass spectrometer is operated in full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for sensitive quantification.[18]

-

Data Analysis:

-

Identification: The retention time of the analyte peak is compared to that of a known standard. The obtained mass spectrum is compared to a library spectrum (e.g., NIST) or the spectrum of a pure standard. For n-butyl pyruvate, characteristic fragment ions include m/z 43, 29, 41, and 57.[3]

-

Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of butyl 2-oxopropanoate in the unknown sample.

-

Safety and Handling

Handling of butyl 2-oxopropanoate requires adherence to standard laboratory safety protocols. The following table summarizes the GHS hazard information for the n-butyl and tert-butyl isomers.

| GHS Information | n-Butyl 2-oxopropanoate | tert-Butyl 2-oxopropanoate |

| Pictogram | GHS07 (Exclamation Mark)[19] | GHS07 (Exclamation Mark)[5] |

| Signal Word | Warning[19] | Warning[5] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[19] | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[19] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smokingP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[5] |

General Handling Recommendations:

-

Work in a well-ventilated area or a fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Keep away from heat, sparks, and open flames.[5]

-

Store in a cool, dry place in a tightly sealed container.[19]

Visualizations

Metabolic Context of Butyl 2-Oxopropanoate

Pyruvic acid is a central metabolite at the junction of glycolysis and the citric acid cycle.[10] Butyl 2-oxopropanoate is synthetically derived from this key biological molecule.

Caption: Metabolic relationship of Pyruvic Acid to Butyl 2-Oxopropanoate.

Experimental Workflow: Fischer Esterification

The following diagram illustrates the general laboratory workflow for the synthesis of butyl 2-oxopropanoate via Fischer Esterification.

Caption: General workflow for the synthesis of Butyl 2-Oxopropanoate.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H12O3 | CID 523883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. tert-butyl 2-oxopropanoate | 76849-54-2 [sigmaaldrich.com]

- 6. Tert-butyl 2-oxopropanoate|lookchem [lookchem.com]

- 7. This compound CAS#: 20279-44-1 [m.chemicalbook.com]

- 8. tert-butyl 2-oxopropanoate CAS#: 76849-54-2 [m.chemicalbook.com]

- 9. PubChemLite - Tert-butyl 2-oxopropanoate (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN104860825A - Method for preparing pyruvate through catalytic conversion of lactic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. bslonline.org [bslonline.org]

- 17. mdpi.com [mdpi.com]

- 18. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 20279-44-1|Butyl 2-oxopropanoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Butyl Pyruvate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl pyruvate (CAS No. 20279-44-1) is an organic ester with significant applications across the pharmaceutical, cosmetic, and flavor industries.[1][2] As a derivative of pyruvic acid, a central molecule in cellular metabolism, this compound and related compounds are of interest for their potential as metabolic modulators and prodrugs. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis protocols, and potential applications in drug development, supported by spectroscopic data and relevant biochemical context.

Chemical Identity and Physicochemical Properties

This compound, also known as butyl 2-oxopropanoate, is the butyl ester of pyruvic acid.[1] Its structure features a ketone and an ester functional group, which dictate its reactivity.

Structure:

-

Chemical Formula: C₇H₁₂O₃

-

Canonical SMILES: CCCCOC(=O)C(C)=O[1]

-

InChI Key: ZAZUOXBHFXAWMD-UHFFFAOYSA-N[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 20279-44-1 | [1][3][4] |

| Molecular Weight | 144.17 g/mol | [5] |

| Appearance | Colorless liquid with a fruity odor | [1] |

| Boiling Point | 70-71 °C @ 11 Torr | ChemicalBook |

| Density | 0.996 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in water | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification of pyruvic acid with n-butanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2][6][7] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[6][7]

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the synthesis of pyruvate esters, adapted for this compound.[8]

Materials:

-

Pyruvic acid (1.0 mol)

-

n-Butanol (3.0-4.0 mol)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 mol)

-

Benzene or Toluene (as a solvent for azeotropic water removal)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine pyruvic acid, n-butanol, p-toluenesulfonic acid, and toluene.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHCO₃ to neutralize the acid catalyst. Wash subsequently with brine.

-

Extraction and Drying: Extract the organic layer with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Analysis Type | Data | Source(s) |

| Mass Spectrometry (GC-MS) | m/z values: 43 (base peak), 29, 41, 57, 27 | [5] |

| Infrared (IR) Spectroscopy | Characteristic Absorptions: - C=O (ketone) stretch: ~1720-1740 cm⁻¹- C=O (ester) stretch: ~1735-1750 cm⁻¹- C-O stretch: ~1120-1310 cm⁻¹- C-H stretch (sp³): <3000 cm⁻¹ | [9][10][11] |

| ¹³C NMR Spectroscopy | Data available but specific shifts not found in searches. | [5] |

| ¹H NMR Spectroscopy | Data available but specific shifts not found in searches. | [12] |

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its two carbonyl groups provide multiple sites for chemical modification.

Role as a Synthetic Intermediate

Pyruvic acid and its esters are valuable building blocks in organic synthesis.[13] They can participate in a variety of reactions, including:

-

Aldol condensations

-

Michael additions

-

Aminations

-

Cycloadditions

These reactions allow for the construction of diverse molecular scaffolds, which are essential in the discovery of new therapeutic agents.[13]

Potential as a Prodrug

The esterification of a bioactive molecule is a common strategy to create prodrugs, which can improve properties like solubility, stability, and bioavailability.[14] While specific studies on this compound as a prodrug are not prevalent in the literature, exogenous pyruvate has been shown to possess antioxidant and anti-inflammatory properties.[15] It is plausible that this compound could act as a more lipophilic precursor to pyruvate, potentially enhancing its cellular uptake before being hydrolyzed by intracellular esterases to release the active pyruvate. This strategy has been explored for other compounds, where a tert-butyl ester promoiety enhanced metabolic stability and tumor delivery.[16]

Biological Context: The Central Role of Pyruvate

To understand the potential biological significance of this compound, it is essential to consider the metabolic role of its parent compound, pyruvic acid. Pyruvate is a key metabolic hub, connecting glycolysis to the citric acid cycle (TCA cycle).[15]

Key Metabolic Fates of Pyruvate:

-

Conversion to Acetyl-CoA: Under aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then fuels the TCA cycle for ATP production.

-

Conversion to Lactate: Under anaerobic conditions, pyruvate is converted to lactate.

-

Gluconeogenesis: Pyruvate can be converted back to glucose.

-

Amino Acid Synthesis: Pyruvate can be transaminated to form the amino acid alanine.

Pyruvate Metabolism Signaling Pathway

Caption: Central metabolic pathways involving pyruvate.

Conclusion

This compound is a valuable chemical compound with a well-defined structure and a range of applications, particularly as a synthetic intermediate. While its direct biological activities and involvement in specific signaling pathways are not yet extensively documented, the crucial role of its parent molecule, pyruvate, in cellular metabolism suggests that this compound holds potential for further investigation in drug development, possibly as a prodrug to modulate metabolic processes. The synthetic routes are well-established, and its characterization is straightforward with standard analytical techniques. This guide provides a foundational resource for researchers interested in leveraging the chemical properties of this compound for synthetic and pharmaceutical applications.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C7H12O3 | CID 523883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. 1H-NMR and Hyperpolarized 13C-NMR Assays of Pyruvate-Lactate Exhange: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence [mdpi.com]

- 16. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Butyl Pyruvate from Pyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl pyruvate, a valuable compound in various industrial sectors, including pharmaceuticals and agrochemicals.[1] The primary focus of this document is the synthesis from pyruvic acid, detailing the core chemical principles, experimental methodologies, and optimization strategies.

Core Synthesis Pathway: Fischer-Speier Esterification

The most prevalent and efficient method for producing this compound is the Fischer-Speier esterification of pyruvic acid with n-butanol.[1] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.

The overall reaction is as follows:

Pyruvic Acid + n-Butanol ⇌ this compound + Water

To enhance the electrophilicity of the carbonyl carbon in pyruvic acid, an acid catalyst is introduced. This facilitates the nucleophilic attack by the oxygen atom of n-butanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield this compound.

dot

Caption: Reaction scheme for the Fischer-Speier esterification of pyruvic acid.

Experimental Protocols

While specific industrial protocols are often proprietary, the following sections detail generalized yet comprehensive experimental procedures for the synthesis and purification of this compound based on established chemical principles.

Synthesis of this compound via Fischer Esterification

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Pyruvic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine pyruvic acid and an excess of n-butanol. A common molar ratio is 1:3 to 1:5 of pyruvic acid to n-butanol to drive the reaction equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. Typically, this is about 1-2% of the total mass of the reactants.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature is typically maintained at the boiling point of the n-butanol (approximately 117-118 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as this will produce carbon dioxide gas.

-

Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Solvent Removal: Remove the excess n-butanol and the extraction solvent using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.

dot

Caption: A typical experimental workflow for the synthesis of this compound.

Alternative Synthesis: Catalytic Conversion from Lactic Acid

An alternative route to pyruvate esters involves the one-step catalytic conversion of lactic acid. This method utilizes a bifunctional catalyst that facilitates both the oxidation of the secondary alcohol group of lactic acid to a ketone and the subsequent esterification with an alcohol like n-butanol.

This process is typically carried out in a pressure reactor with oxygen or air as the oxidant. The reaction conditions, including temperature and pressure, are optimized to achieve high selectivity for the desired pyruvate ester. For instance, using a heteropoly acid catalyst, n-butyl pyruvate has been synthesized from lactic acid in n-butanol with selectivities up to 88.7%.[2]

Data Presentation: Factors Influencing Yield

The yield of this compound is influenced by several key parameters in the Fischer esterification process. The following table summarizes the expected impact of these variables.

| Parameter | Condition | Effect on Yield | Rationale |

| Molar Ratio (n-Butanol:Pyruvic Acid) | Increasing the excess of n-butanol | Increases | Shifts the reaction equilibrium towards the products (Le Chatelier's Principle). |

| Catalyst Concentration | Increasing catalyst amount (up to an optimal point) | Increases | Accelerates the rate at which equilibrium is reached. |

| Temperature | Refluxing at the boiling point of n-butanol | Increases reaction rate | Provides the necessary activation energy for the reaction. |

| Reaction Time | Sufficiently long duration | Increases | Allows the reaction to proceed closer to completion. |

| Water Removal | A Dean-Stark apparatus or drying agents | Increases | Removes a product, shifting the equilibrium towards the formation of the ester. |

Purification and Characterization

High purity of this compound is often essential for its applications, especially in the pharmaceutical industry.

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound.[1] This technique separates liquids based on their boiling points. Since this compound has a different boiling point from the starting materials and any side products, it can be effectively isolated. The distillation is typically performed under reduced pressure to lower the boiling point and prevent thermal decomposition of the product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyl groups.

Conclusion

The synthesis of this compound from pyruvic acid via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling reaction parameters such as molar ratios, catalyst concentration, temperature, and reaction time, high yields of the desired product can be achieved. Proper work-up and purification, primarily through fractional distillation, are crucial for obtaining high-purity this compound suitable for its various industrial applications. Alternative synthesis routes, such as the catalytic conversion from lactic acid, offer promising avenues for more sustainable production processes.

References

Spectroscopic Profile of Butyl Pyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl pyruvate (butyl 2-oxopropanoate), a versatile compound utilized in the pharmaceutical, flavor, and fragrance industries. This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables. Detailed experimental protocols for acquiring such data are also provided, along with a visual workflow for spectroscopic analysis.

Introduction

This compound (C₇H₁₂O₃, CAS No. 20279-44-1) is an organic ester characterized by the presence of both an ester and a ketone functional group.[1] Its molecular structure dictates its reactivity and is a key determinant of its spectroscopic properties. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and industrial applications. The primary method for synthesizing this compound is through the esterification of pyruvic acid with n-butanol.[2]

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data are predicted based on established principles of spectroscopy and typical values for the functional groups present in the molecule, as specific experimental spectra were not publicly available at the time of this guide's compilation.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The data presented below was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3]

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | Relative Intensity (%) |

| 43 | 99.99 |

| 29 | 43.44 |

| 41 | 40.30 |

| 57 | 36.80 |

| 27 | 13.14 |

Source: PubChem, MassBank of North America[3]

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (pyruvate) | ~2.5 | Singlet (s) | - | 3H |

| -O-CH₂- | ~4.3 | Triplet (t) | ~6.7 | 2H |

| -CH₂-CH₂-CH₃ | ~1.7 | Sextet | ~7.0 | 2H |

| -CH₂-CH₃ | ~1.4 | Sextet | ~7.4 | 2H |

| -CH₃ (butyl) | ~0.9 | Triplet (t) | ~7.4 | 3H |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O (ketone) | ~192 |

| -C=O (ester) | ~161 |

| -O-CH₂- | ~67 |

| -CH₂-CH₂-CH₃ | ~30 |

| -CH₂-CH₃ | ~19 |

| -CH₃ (pyruvate) | ~27 |

| -CH₃ (butyl) | ~13 |

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C=O (Ketone) | 1725 - 1705 | Stretch |

| C=O (Ester) | 1750 - 1735 | Stretch |

| C-O (Ester) | 1300 - 1000 | Stretch |

| C-H (sp³ Alkane) | 2960 - 2850 | Stretch |

| C-H (CH₃ and CH₂) | 1465 - 1370 | Bend |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5 or HP-5ms column).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 20 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

¹H NMR: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a 5 mm probe.

-

Acquisition Parameters (¹H NMR):

-

Number of Scans: 16-32

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45°

-

Relaxation Delay: 1-2 seconds

-

-

Acquisition Parameters (¹³C NMR):

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 0 to 220 ppm

-

Pulse Program: Proton-decoupled.

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Correction: Record a background spectrum of the clean salt plates before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid organic compound such as this compound.

References

physical properties of n-butyl pyruvate

An In-depth Technical Guide to the Physical Properties of n-Butyl Pyruvate

This technical guide provides a comprehensive overview of the core physical properties of n-butyl pyruvate, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, outlines experimental protocols for property determination, and includes a visualization of its synthesis pathway.

n-Butyl pyruvate, also known as butyl 2-oxopropanoate, is an ester with the chemical formula C₇H₁₂O₃.[1][2][3][4][5] It is a colorless liquid with a fruity odor and is used in various industries as a solvent, a flavoring agent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[2][6]

Data Presentation of Physical Properties

The following table summarizes the key physical and chemical properties of n-butyl pyruvate.

| Property | Value | Reference |

| Molecular Weight | 144.17 g/mol | [1][2][7] |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3][4][5] |

| IUPAC Name | Butyl 2-oxopropanoate | [1] |

| CAS Registry Number | 20279-44-1 | [1][2][3][4][5][7][8] |

| Boiling Point | 70-71 °C (at 11 Torr) | [8] |

| Density | 0.996 g/cm³ (at 25 °C) | [8][9] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity odor | [2] |

| Solubility in Water | Soluble | [2] |

| Refractive Index | See note below | |

| Melting Point | Data not available |

Note on Refractive Index: While a specific experimentally determined refractive index for n-butyl pyruvate was not found in the provided search results, the refractive index for a similar ester, ethyl pyruvate, is 1.404 (n20/D). Generally, the refractive indices of organic solvents like esters are readily available in chemical handbooks.[10]

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the physical properties of n-butyl pyruvate are outlined below. These are standard laboratory procedures applicable to liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like n-butyl pyruvate, which may have a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, the apparatus is connected to a vacuum pump with a manometer to measure the pressure.

-

Sample Preparation: A sample of n-butyl pyruvate is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Distillation: The apparatus is evacuated to the desired pressure (e.g., 11 Torr).[8] The flask is then heated gently.

-

Data Collection: The temperature is recorded when the liquid is boiling steadily and the vapor is condensing and collecting in the receiving flask. This temperature is the boiling point at that specific pressure.

Determination of Density

Density is the mass per unit volume of a substance. It is a fundamental physical property that can be used to identify a compound and assess its purity.

Methodology:

-

Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance are required.

-

Measurement of Pycnometer Mass: The mass of the clean, dry pycnometer is accurately measured.

-

Filling the Pycnometer: The pycnometer is filled with distilled water of a known temperature, and its mass is measured again. This allows for the precise calculation of the pycnometer's volume.

-

Sample Measurement: The pycnometer is then emptied, dried, and filled with n-butyl pyruvate at the same temperature. The mass is measured once more.

-

Calculation: The density of n-butyl pyruvate is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility in Water

Solubility is the ability of a substance to dissolve in a solvent. For a qualitative determination of the solubility of n-butyl pyruvate in water:

Methodology:

-

Sample Preparation: A small, measured amount of n-butyl pyruvate (e.g., 0.1 g) is added to a test tube containing a known volume of deionized water (e.g., 3 mL).

-

Observation: The mixture is agitated vigorously for a short period.

-

Analysis: The mixture is observed to see if the n-butyl pyruvate has dissolved completely to form a homogeneous solution. If it has, it is considered soluble. The formation of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

Synthesis Pathway of n-Butyl Pyruvate

n-Butyl pyruvate is typically synthesized via Fischer esterification.[6] This reaction involves the acid-catalyzed reaction between a carboxylic acid (pyruvic acid) and an alcohol (n-butanol).[11][12]

Caption: Fischer esterification synthesis of n-butyl pyruvate.

References

- 1. Butyl pyruvate | C7H12O3 | CID 523883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound (CAS 20279-44-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound CAS#: 20279-44-1 [m.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Refractive Index [macro.lsu.edu]

- 11. scienceinfo.com [scienceinfo.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Solubility of Butyl Pyruvate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butyl Pyruvate

This compound (n-butyl 2-oxopropanoate) is a colorless liquid with a characteristic fruity odor.[2] It is an ester of pyruvic acid and n-butanol.[1] Its chemical structure, featuring both a keto and an ester functional group, makes it a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] this compound is also utilized as a solvent for resins and polymers.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl Pyruvate | Ethyl Pyruvate |

| CAS Number | 20279-44-1[1][2][3][4][5] | 600-22-6[6][7] | 617-35-6[8][9] |

| Molecular Formula | C₇H₁₂O₃[2][3][4] | C₄H₆O₃[7] | C₅H₈O₃[8][9] |

| Molecular Weight | 144.17 g/mol [3] | 102.09 g/mol [7] | 116.12 g/mol [9] |

| Boiling Point | 70-71 °C @ 11 Torr[5] | 134-137 °C[7] | 144 °C[8][9] |

| Appearance | Colorless liquid[2] | Colorless to yellowish liquid[6][7] | Colorless liquid[8] |

Predicted Solubility of this compound

The solubility of an ester is primarily determined by the interplay of its polar functional groups (the ester and, in this case, the keto group) and its nonpolar alkyl chains.[10][11] The principle of "like dissolves like" is a useful guide.

General Principles of Ester Solubility:

-

Polar Solvents: Esters can accept hydrogen bonds at their carbonyl oxygen atoms, allowing for some solubility in polar protic solvents like alcohols.[11][12] However, the nonpolar alkyl chains will limit this solubility.

-

Nonpolar Solvents: The presence of the butyl group in this compound suggests good solubility in nonpolar and weakly polar aprotic solvents.

-

Effect of Chain Length: As the length of the alcohol-derived alkyl chain increases, the solubility in polar solvents tends to decrease, while solubility in nonpolar solvents increases.[10]

Based on the known solubility of methyl pyruvate and ethyl pyruvate, a qualitative solubility profile for this compound can be predicted.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble to Miscible | Methyl and ethyl pyruvate are soluble in alcohols.[6][7] The butyl group may slightly reduce solubility compared to smaller pyruvate esters, but it is still expected to be highly soluble. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible | Methyl pyruvate is soluble in ether.[6][7] The overall polarity of this compound is compatible with these solvents. |

| Ketones | Acetone | Soluble to Miscible | Ethyl pyruvate is soluble in organic solvents, and acetone's polarity is suitable for dissolving esters. |

| Esters | Ethyl acetate | Soluble to Miscible | As an ester itself, this compound is expected to be miscible with other simple esters like ethyl acetate. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble to Miscible | Methyl pyruvate is soluble in chloroform.[7] These solvents are effective at dissolving moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The butyl group will enhance van der Waals interactions with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderately Soluble to Soluble | The nonpolar character of the butyl chain will promote solubility in aliphatic hydrocarbons. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Ethyl pyruvate is highly soluble in DMSO (100 mg/mL).[13] this compound is expected to show similar behavior. |

| Water | Slightly Soluble | While one source mentions it is soluble in water, this is unlikely for an ester of its size.[2] Generally, as the carbon chain length of an ester increases, its water solubility decreases.[10] Methyl pyruvate is slightly soluble in water, and ethyl pyruvate is also described as slightly soluble.[6][7][8] Therefore, this compound is expected to have low water solubility. |

Experimental Determination of Solubility

For precise quantitative data, experimental determination is necessary. The isothermal shake-flask method is a well-established and reliable technique.[14]

Shake-Flask Method Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take anywhere from 12 to 72 hours, depending on the solvent and solute.[14]

-

Phase Separation: Cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to ensure a clear separation of the saturated solution from the excess this compound.[15]

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

-

Gas Chromatography (GC)

-

High-Performance Liquid Chromatography (HPLC)

-

UV-Vis Spectroscopy (if a suitable chromophore exists and a calibration curve is prepared)

-

Logical Workflow for Solubility Determination

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (CAS 20279-44-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C7H12O3 | CID 523883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 20279-44-1 [m.chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl pyruvate | 617-35-6 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 13. glpbio.com [glpbio.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Butyl Pyruvate: Mechanisms and Methodologies

Introduction

This compound (C7H12O3) is a versatile organic compound, specifically an ester of pyruvic acid and n-butanol.[1][2] Also known as butyl 2-oxopropanoate, it is a colorless liquid with a fruity odor.[2] Its utility spans various industries, including as a flavoring agent in food and beverages, an aroma component in perfumes and cosmetics, and critically, as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both an ester and an alpha-keto group enhances its reactivity, making it a valuable building block in organic synthesis.[1] This guide provides a detailed exploration of the primary synthesis routes for this compound, focusing on the underlying mechanisms of action, experimental protocols, and relevant quantitative data.

Core Synthesis Methodologies

The production of this compound is predominantly achieved through two main pathways: the direct esterification of pyruvic acid with n-butanol and the transesterification of a different pyruvate ester. Alternative methods, such as the catalytic oxidation of lactate esters, are also being explored.

Fischer-Speier Esterification

The most common and efficient method for synthesizing this compound is the direct esterification of pyruvic acid with n-butanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1][3] The reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (usually the alcohol) is used, and/or the water formed during the reaction is removed.[4]

Mechanism of Action: Acid-Catalyzed Esterification

The Fischer esterification mechanism proceeds through a series of protonation and deprotonation steps, which activate the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.[4][5]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of pyruvic acid, increasing the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst.[5]

Transesterification

Transesterification involves reacting an existing ester (e.g., methyl pyruvate or ethyl pyruvate) with n-butanol to form this compound.[6] This reaction can be catalyzed by either acids or bases.[6] Base-catalyzed transesterification is often faster and proceeds under milder conditions.[7] The process is also an equilibrium reaction, and driving it to completion often involves using a large excess of n-butanol or removing the alcohol byproduct (e.g., methanol or ethanol) by distillation.[6]

Mechanism of Action: Base-Catalyzed Transesterification

The base-catalyzed mechanism involves the formation of a potent nucleophile (an alkoxide) which then attacks the ester.[5][6]

-

Nucleophile Formation: A strong base (e.g., sodium butoxide) deprotonates n-butanol to form a butoxide anion, a powerful nucleophile.[6]

-

Nucleophilic Attack: The butoxide anion attacks the carbonyl carbon of the starting ester (e.g., methyl pyruvate), forming a tetrahedral intermediate.[5]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the original alkoxide group (e.g., methoxide) to form this compound.[5]

-

Proton Transfer: The newly formed methoxide anion is protonated by the n-butanol present in the reaction mixture, regenerating the butoxide nucleophile in a catalytic cycle.

Alternative Synthesis Routes

Advancements in biotechnology and catalysis have introduced alternative methods for this compound synthesis.

-

Enzymatic Catalysis: Lipases can be used to catalyze the esterification of pyruvic acid or the transesterification of its esters under milder reaction conditions, offering higher specificity and a more sustainable process.[1][8] However, lipase stability can be reduced in the presence of acidic substrates like pyruvic acid and the water produced during the reaction.[9]

-

Catalytic Conversion of Lactic Acid: this compound can be synthesized through the catalytic oxidation of lactic acid in the presence of an aliphatic alcohol like n-butanol.[10] This method often employs catalysts and molecular oxygen as the oxidant.[10]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Acid-Catalyzed Esterification Data

| Parameter | Value | Reactants | Catalyst | Reference |

| Yield | > 98% | Pyruvic acid, n-butanol | Sulfuric acid | [1] |

| Yield (Methyl Ester) | 65-71% | Pyruvic acid, Methanol | p-Toluenesulfonic acid | [3] |

| Catalyst Loading | 0.2 g (for 1 mole acid) | Pyruvic acid, Methanol | p-Toluenesulfonic acid | [3] |

| Reactant Ratio | 1:4 (Acid:Alcohol) | Pyruvic acid, Methanol | p-Toluenesulfonic acid | [3] |

| Temperature | 150-155 °C (Oil Bath) | Pyruvic acid, Methanol | p-Toluenesulfonic acid | [3] |

Table 2: Catalytic Conversion of Lactic Acid for Pyruvate Esters

| Parameter | Value | Reactants | Catalyst / Oxidant | Reference |

| Selectivity (sec-butyl) | 72.8% | Lactic acid, sec-butanol | H₆[PV₃W₉O₄₀] / O₂ | [10] |

| Selectivity (tert-butyl) | 60.5% | Lactic acid, tert-butanol | H₆[PV₃W₉O₄₀] / O₂ | [10] |

| Oxygen Pressure | 0.1-2.0 MPa | Lactic acid, Alcohol | Molecular Oxygen | [10] |

| Temperature | 40-160 °C (Optimal 60-120 °C) | Lactic acid, Alcohol | Molecular Oxygen | [10] |

| Reaction Time | 4-20 h (Optimal 6-12 h) | Lactic acid, Alcohol | Molecular Oxygen | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for the key synthesis methods.

Protocol 1: Acid-Catalyzed Esterification of Pyruvic Acid with n-Butanol

(Adapted from the synthesis of methyl pyruvate[3] and general principles of Fischer esterification[1][4])

Materials:

-

Pyruvic acid (freshly distilled)

-

n-Butanol (absolute)

-

Benzene or Toluene (for azeotropic removal of water)

-

p-Toluenesulfonic acid or concentrated Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Apparatus:

-

Round-bottomed flask

-

Dean-Stark apparatus or a similar setup for azeotropic water removal

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine 1 mole of freshly distilled pyruvic acid, 4 moles of absolute n-butanol, and a suitable volume of benzene (e.g., 350 mL) in a round-bottomed flask.

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.002 moles) or a few drops of concentrated sulfuric acid.

-

Assemble the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux vigorously. The water produced will be collected in the Dean-Stark trap as an azeotrope with benzene.

-

Continue refluxing until no more water is collected in the trap, indicating the reaction is nearing completion. This may take several hours to overnight.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (benzene and excess n-butanol) using a rotary evaporator.

-

Purify the resulting crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Protocol 2: Enzymatic Synthesis of this compound

(Based on general protocols for lipase-catalyzed esterification[8][9])

Materials:

-

Pyruvic acid

-

n-Butanol

-

Immobilized lipase (e.g., from Candida antarctica or Rhodococcus)

-

Anhydrous organic solvent (e.g., heptane, isooctane)

-

Molecular sieves (to remove water)

Apparatus:

-

Shaking incubator or orbital shaker

-

Screw-capped vials or flask

-

Filtration setup

Procedure:

-

In a screw-capped vial, add the substrates: pyruvic acid and n-butanol, typically in a 1:1 to 1:3 molar ratio, dissolved in a suitable volume of an anhydrous organic solvent like isooctane.

-

Add activated molecular sieves (e.g., 3Å or 4Å) to the mixture to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the product.

-

Add the immobilized lipase catalyst to the reaction mixture. The amount of enzyme will depend on its activity.

-

Seal the vial and place it in a shaking incubator set to a suitable temperature (e.g., 40-50 °C) and agitation speed.

-

Monitor the reaction progress over time by taking small aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification, if necessary, can be achieved by vacuum distillation.

Applications in Drug Development

As a reactive intermediate, this compound is a precursor in the synthesis of more complex molecules for the pharmaceutical industry.[1][2] Its alpha-ketoester functionality allows it to participate in a wide array of chemical transformations, including:

-

Condensation reactions: To form heterocyclic compounds.

-

Oxidation and reduction reactions: To modify the keto and ester groups.[1]

-

Nucleophilic additions: The carbonyl group is susceptible to attack by various nucleophiles.[1]

Pyruvate itself is a key intermediate in several metabolic pathways within the cell, including glycolysis and the citric acid cycle.[11] While this compound is primarily a synthetic building block, its structural relationship to endogenous pyruvate suggests potential roles for its derivatives in metabolic modulation, a key area in modern drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Transesterification - Wikipedia [en.wikipedia.org]

- 7. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]

- 8. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN104860825A - Method for preparing pyruvate through catalytic conversion of lactic acid - Google Patents [patents.google.com]

- 11. Pyruvic acid - Wikipedia [en.wikipedia.org]

Theoretical Studies on the Reactivity of Butyl Pyruvate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl pyruvate, an alpha-keto ester, holds significant interest in various chemical and pharmaceutical applications due to its reactive functional groups. A thorough understanding of its reactivity is crucial for optimizing its synthesis, handling, and application in drug development and materials science. This technical guide provides a comprehensive overview of the theoretical aspects of this compound reactivity. In the absence of direct computational studies on this compound, this document synthesizes information from theoretical and experimental studies on analogous compounds, including pyruvic acid, alkyl pyruvates, and other butyl esters. It explores the primary reaction pathways, including hydrolysis, thermal decomposition, and oxidation, presenting postulated mechanisms and comparative kinetic and thermodynamic data. Detailed computational and experimental protocols are provided to guide further research in this area.

Introduction to this compound

This compound (butyl 2-oxopropanoate) is an organic molecule featuring a central alpha-keto group flanked by a butyl ester. This structure imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis. The electrophilic nature of the two carbonyl carbons and the presence of acidic protons on the methyl group allow this compound to act as both an electrophile and a potential nucleophile (enolate precursor). Its applications are found in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Theoretical studies, primarily using Density Functional Theory (DFT), are essential for elucidating the intricate reaction mechanisms, identifying transition states, and predicting kinetic and thermodynamic parameters that govern the reactivity of such molecules. While specific computational studies on this compound are sparse, a robust theoretical framework can be constructed by examining studies on pyruvic acid and related esters.

Computational Methodology for Reactivity Studies

The investigation of reaction mechanisms and kinetics of molecules like this compound at a theoretical level typically involves a multi-step computational workflow.

General Computational Workflow

Caption: General workflow for computational reactivity studies.

Theoretical Framework

-

Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost. Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly employed for studying organic reactions.

-

Transition State Theory (TST): TST is used to calculate the rate constants of chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex (transition state). The Eyring equation, derived from TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡).

-

Solvation Models: To simulate reactions in a liquid phase, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used to account for the bulk solvent effects.

Predicted Reactivity of this compound

Hydrolysis of this compound

The hydrolysis of the ester group in this compound is a fundamental reaction. It can be catalyzed by either acid or base.

Proposed Acid-Catalyzed Mechanism: The acid-catalyzed hydrolysis likely proceeds via a mechanism analogous to that of other esters. The reaction is initiated by the protonation of the ester carbonyl oxygen, which enhances its electrophilicity. This is followed by the nucleophilic attack of a water molecule, subsequent proton transfer, and finally, the elimination of butanol to yield pyruvic acid.

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Comparative Kinetic Data: Direct experimental or theoretical kinetic data for this compound hydrolysis is not readily available. However, data from analogous esters can provide a useful benchmark.

| Reaction | Catalyst | Activation Energy (Ea) (kJ/mol) | Notes |

| Butyl Lactate Hydrolysis | Lactic Acid | 66.9 - 76.6 | The activation energy was found to be dependent on catalyst concentration. This serves as a close structural analog, differing by a hydroxyl vs. a carbonyl group. |

| Methyl Formate Hydrolysis (Theoretical) | Water (autoionization) | ~100 | Represents a simple ester hydrolysis in neutral water, predicted via molecular dynamics. The activation barrier is high without explicit acid/base catalysis. |

| Various Alkyl Ester Hydrolysis (Theoretical) | OH- | 50 - 70 | DFT calculations for base-catalyzed hydrolysis of various simple esters (e.g., methyl acetate, ethyl acetate) in aqueous solution. |

Data is sourced from studies on analogous compounds for comparative purposes.

Thermal Decomposition

The thermal decomposition (pyrolysis) of this compound is expected to proceed through several pathways, primarily involving the ester group and the alpha-keto moiety.

Proposed Pyrolysis Mechanisms: Based on studies of other butyl esters, a major pathway is likely the concerted six-membered ring transition state (Ester Pyrolysis or Ei mechanism), leading to the formation of pyruvic acid and 1-butene. Other potential pathways include radical mechanisms involving homolytic cleavage of C-O or C-C bonds at higher temperatures.

Caption: Proposed concerted pathway for thermal decomposition.

Comparative Thermal Decomposition Data:

| Compound | Decomposition Temperature (°C) | Key Products | Notes |

| Brominated Butyl Rubber | 330 - 390 | Hydrocarbon gases | The main chain dissociation occurs in this range. While a polymer, it provides an indication of the thermal stability of the C-C backbone of the butyl group. |

| tert-Butyl Alcohol | 920 - 1175 K (647 - 902 °C) | Isobutene, Water | Gas-phase decomposition. The high temperature reflects the stability of the C-O bond in the absence of a beta-hydrogen for a concerted elimination, proceeding instead through a radical mechanism. |

| Isopropyl Butanoate | (Theoretical) | Butanoic acid, Propene | Theoretical studies show the most favorable pathway is a six-membered ring transition state, analogous to the one proposed for this compound. This is predicted to be faster than for methyl or ethyl esters. |

Data is sourced from studies on analogous compounds for comparative purposes.

Oxidation

The oxidation of this compound can occur at several sites. In a biological context, pyruvate is oxidatively decarboxylated to acetyl-CoA. While the reagents and conditions are different in laboratory chemistry, the pyruvate moiety remains a key reactive center.

Potential Oxidation Pathways:

-

Oxidative Decarboxylation: Strong oxidizing agents could potentially lead to the cleavage of the C-C bond between the carbonyl groups, releasing CO2 and forming a butyl ester of acetic acid.

-

Baeyer-Villiger Oxidation: Peroxy acids could oxidize the alpha-keto group, potentially leading to an anhydride-like intermediate that would be highly susceptible to hydrolysis.

-

Oxidation of the Butyl Group: Under harsh conditions, the C-H bonds on the butyl chain could be oxidized, though this is generally less favorable than reactions at the more activated keto-ester core.

Experimental Protocols

The following sections outline generalized protocols for the experimental investigation of this compound reactivity. These protocols would need to be optimized for the specific experimental setup and analytical methods available.

Synthesis and Purification of this compound

Objective: To synthesize this compound via Fischer esterification of pyruvic acid and n-butanol.

Materials:

-

Pyruvic acid

-

n-Butanol

-

Sulfuric acid (catalyst)

-

Toluene

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Combine pyruvic acid (1.0 eq), n-butanol (1.5 eq), and a catalytic amount of sulfuric acid in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS until the pyruvic acid is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Kinetic Study of Acid-Catalyzed Hydrolysis

Objective: To determine the rate constant and activation energy for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Hydrochloric acid (standardized solution)

-

Deionized water

-

Thermostated water bath

-

Quenching solution (e.g., ice-cold water or a known amount of base)

-

Titration setup (burette, phenolphthalein indicator) or HPLC/GC for concentration monitoring.

Procedure:

-

Prepare a solution of this compound in an aqueous acidic solution of known concentration.

-

Place the reaction vessel in a thermostated water bath set to the desired temperature (e.g., 40, 50, 60, 70 °C).

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).

-

Determine the concentration of pyruvic acid formed at each time point by titrating with a standardized NaOH solution or by using an appropriate chromatographic method (HPLC or GC).

-

Plot the concentration of pyruvic acid versus time and determine the initial reaction rate.

-

Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Analysis of Thermal Decomposition Products

Objective: To identify the products of the thermal decomposition of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system.

Procedure:

-

For TGA-MS/FTIR analysis, place a small, accurately weighed sample of this compound into the TGA crucible.

-

Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a controlled heating rate (e.g., 10 °C/min).

-

The TGA will record the mass loss as a function of temperature, indicating the decomposition temperature range.

-

The evolved gases from the TGA are transferred to the MS or FTIR for real-time identification of the decomposition products.

-

For more detailed product analysis, use a Py-GC-MS system. A small amount of sample is rapidly heated in the pyrolysis unit, and the decomposition products are separated by GC and identified by MS.

Conclusion

This technical guide has provided a theoretical and predictive overview of the reactivity of this compound, focusing on hydrolysis, thermal decomposition, and oxidation. By drawing on data and mechanisms from analogous compounds, we have constructed a foundational understanding of the key reaction pathways that govern the chemistry of this versatile molecule. The proposed mechanisms, comparative kinetic data, and detailed experimental protocols offer a roadmap for researchers and professionals in drug development and chemical synthesis to further investigate and harness the reactivity of this compound. Future computational studies employing DFT and transition state theory are highly encouraged to refine the proposed mechanisms and provide precise quantitative data for the reaction kinetics and thermodynamics of this compound.

An In-depth Technical Guide to Butyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl pyruvate (butyl 2-oxopropanoate) is an organic compound with the chemical formula C₇H₁₂O₃.[1] It is a colorless liquid characterized by a fruity, buttery odor and finds applications across various industries, including as a flavoring agent, in fragrances, and as a versatile solvent.[1][2] Of particular interest to the scientific and pharmaceutical communities, this compound serves as a key intermediate in chemical synthesis, including the development of agrochemicals and pharmaceuticals.[2][3] This guide provides a comprehensive overview of the discovery and history, physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and technical data.

Discovery and History